2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone
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Overview
Description
2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan derivative reacts with the oxadiazole intermediate.
Incorporation of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the furan or piperidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism by which 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-phenylethanone: Similar structure but with a phenyl group instead of a piperidine ring.
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with an ethyl ester group.
Uniqueness
The presence of the piperidine ring in 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone distinguishes it from other similar compounds, potentially offering unique biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11(16-6-2-1-3-7-16)9-20-13-15-14-12(19-13)10-5-4-8-18-10/h4-5,8H,1-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJWPIWKUMZHNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329256 |
Source
|
Record name | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484646-14-2 |
Source
|
Record name | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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